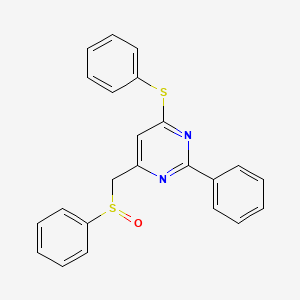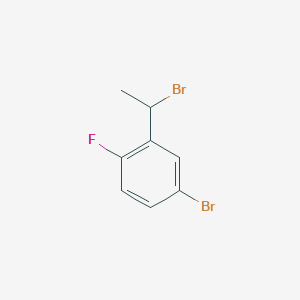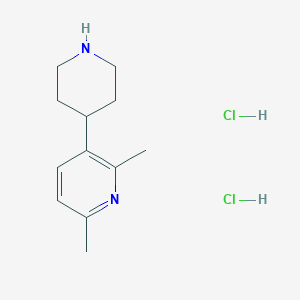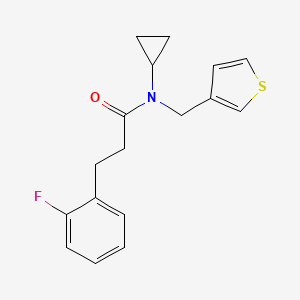![molecular formula C14H11ClFNO B2668307 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol CAS No. 917470-82-7](/img/structure/B2668307.png)
4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The molecular formula of this compound is C14H11ClFNO .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis
The molecular weight of “this compound” is 263.7 . The compound has been characterized using various techniques such as FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .Chemical Reactions Analysis
The Schiff base ligand “this compound” has been used to synthesize a series of metal (II) complexes, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . These complexes were formed in a methanolic medium .Physical And Chemical Properties Analysis
The compound is brown in color and has a melting point greater than 350°C . The molar conductance of the compound is 16 Ohm−1·cm2·mol−1 .Aplicaciones Científicas De Investigación
Fluorescence Detection
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol exhibits aggregation-induced emission (AIE) characteristics and has been applied for the fluorescence turn-on detection of cysteine (Cys) over homocysteine and glutathione. This application leverages the compound's excited-state intramolecular proton transfer (ESIPT) and AIE properties for high sensitivity and selectivity in Cys detection, including in serum samples (Liu et al., 2015).
Corrosion Inhibition
Research on similar Schiff base ligands has demonstrated their effectiveness as corrosion inhibitors on mild steel surfaces in acidic solutions. These studies highlight the Schiff bases' potential in imparting high resistance against electron flow across metal-electrolyte interfaces, indicating a significant application in protecting metals from corrosion. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form protective films on metal surfaces, with their performance analyzed through various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Elemike et al., 2017).
Antioxidant Potential
A study on (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, a compound structurally related to 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol, explored its potential as an antioxidant. The compound's antioxidant capabilities were evaluated through DPPH radical method, assessing its absorbance properties and providing insights into its applicability as a potential antioxidant agent (Sen et al., 2017).
Metal Ion Detection
The development of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which include compounds structurally similar to this compound, has shown significant applications in detecting metal ions like Zn^2+ and Cd^2+. These compounds exhibit specific chelation properties and fluorescence responses to metal ions, indicating their potential in environmental monitoring and analytical chemistry applications (Hong et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria . Therefore, future research could focus on exploring the potential of these compounds as therapeutic agents for the treatment of bacterial infections. Additionally, the Schiff base ligand and its complexes could be investigated for other biological activities, such as antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities .
Propiedades
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIUCONSZHFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)



![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)
![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)



![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)
